(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, an iodinated benzyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Iodination of the Benzyl Group: The iodinated benzyl group is introduced through a halogenation reaction, often using iodine or an iodine-containing reagent.
Coupling Reactions: The final step involves coupling the iodinated benzyl group with the pyrrolidine ring, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the iodinated benzyl group can participate in halogen bonding and other interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the iodine atom.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a chlorine atom instead of iodine.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and binding properties compared to its analogs with different halogen atoms. Iodine’s larger atomic size and polarizability can enhance interactions with biological targets and influence the compound’s overall behavior in chemical reactions.
Properties
IUPAC Name |
(2S,4R)-4-[(3-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQERMIXCSDCMKD-OCCSQVGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376052 |
Source
|
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-93-9 |
Source
|
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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